molecular formula C8H13N3O2S B1382202 1-{3-Imino-8-oxa-4-thia-1,2-diazaspiro[4.5]decan-1-yl}ethan-1-one CAS No. 1795500-98-9

1-{3-Imino-8-oxa-4-thia-1,2-diazaspiro[4.5]decan-1-yl}ethan-1-one

Cat. No. B1382202
CAS RN: 1795500-98-9
M. Wt: 215.28 g/mol
InChI Key: PSBMEXIERLCKLZ-UHFFFAOYSA-N
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Description

The compound “1-{3-Imino-8-oxa-4-thia-1,2-diazaspiro[4.5]decan-1-yl}ethan-1-one” is a chemical compound with the CAS Number: 1795500-98-9 . It has a molecular weight of 215.28 . It is available in powder form .


Molecular Structure Analysis

The IUPAC name of the compound is 1-(3-amino-8-oxa-4-thia-1,2-diazaspiro[4.5]dec-2-en-1-yl)ethan-1-one . The InChI code is 1S/C8H13N3O2S/c1-6(12)11-8(14-7(9)10-11)2-4-13-5-3-8/h2-5H2,1H3,(H2,9,10) .


Physical And Chemical Properties Analysis

The compound “this compound” is a powder that is stored at room temperature . It has a molecular weight of 215.28 .

Scientific Research Applications

Antihypertensive Activity

  • Synthesized derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have shown promise as antihypertensive agents. These compounds were effective in reducing blood pressure in rats, with specific derivatives displaying alpha-adrenergic blocking properties (Caroon et al., 1981).

Neuroprotective and Antiamnesic Effects

  • Certain 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives were found to inhibit calcium uptake in brain cells and protect against brain edema and memory deficits induced by various agents. This suggests potential applications in treating brain-related disorders (Tóth et al., 1997).

Antiviral Activity

  • A study on 1-thia-4-azaspiro[4.5]decan-3-one derivatives revealed their efficacy in inhibiting human coronavirus replication, highlighting their potential as antiviral drugs (Apaydın et al., 2019).

Muscarinic Agonists

  • Research into 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds showed potential as M1 muscarinic agonists, which could have implications for treating neurological disorders (Tsukamoto et al., 1995).

Antimicrobial Agents

  • Some spiropyrylium salts related to 1-oxa-4-thiaspiro[4.4] nonan-2-one have demonstrated antimicrobial properties, suggesting applications in fighting bacterial infections (Al-Ahmadi & El-zohry, 1995).

Radioprotective Properties

  • 7,10-Ethano-1-thia-4,7-diazaspiro[4.5] decane dihydrochloride, a related compound, was found to have potential as a radioprotective agent, offering protection against lethal doses of radiation in mice (Shapiro et al., 1968).

Structural Studies

  • Investigations into the crystal structures of various derivatives have provided insights into their molecular dimensions and bonding characteristics, which is crucial for understanding their pharmacological properties (Parvez et al., 2001).

Antimicrobial and Antiviral Properties

  • Novel oxazin analogs of thio-4-azaspiro[4.5]decan-3-one showed antimicrobial activity against various microbes, further emphasizing the compound's potential in antimicrobial therapies (Singh et al., 2021).

Safety and Hazards

The safety information and MSDS for “1-{3-Imino-8-oxa-4-thia-1,2-diazaspiro[4.5]decan-1-yl}ethan-1-one” can be found at the provided link .

properties

IUPAC Name

1-(2-amino-8-oxa-1-thia-3,4-diazaspiro[4.5]dec-2-en-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2S/c1-6(12)11-8(14-7(9)10-11)2-4-13-5-3-8/h2-5H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBMEXIERLCKLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2(CCOCC2)SC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{3-Imino-8-oxa-4-thia-1,2-diazaspiro[4.5]decan-1-yl}ethan-1-one
Reactant of Route 2
1-{3-Imino-8-oxa-4-thia-1,2-diazaspiro[4.5]decan-1-yl}ethan-1-one
Reactant of Route 3
1-{3-Imino-8-oxa-4-thia-1,2-diazaspiro[4.5]decan-1-yl}ethan-1-one
Reactant of Route 4
1-{3-Imino-8-oxa-4-thia-1,2-diazaspiro[4.5]decan-1-yl}ethan-1-one
Reactant of Route 5
1-{3-Imino-8-oxa-4-thia-1,2-diazaspiro[4.5]decan-1-yl}ethan-1-one
Reactant of Route 6
1-{3-Imino-8-oxa-4-thia-1,2-diazaspiro[4.5]decan-1-yl}ethan-1-one

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